Home > Products > Screening Compounds P46786 > 2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one - 216016-31-8

2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-3024394
CAS Number: 216016-31-8
Molecular Formula: C6H6F3N3O
Molecular Weight: 193.129
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

  • Compound Description: IACS-15414 is a potent and orally bioavailable Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) inhibitor. [] It effectively suppresses mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in receptor tyrosine kinase (RTK)-activated and KRAS mutant xenograft models. []
  • Relevance: While IACS-15414 shares the core dihydropyrimidinone ring system with 2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, it incorporates additional complex substituents, notably a spirocyclic amine at the 6-position and a dichlorophenyl group at the 3-position. These structural modifications contribute to its distinct biological activity as an SHP2 inhibitor. []

2-Amino-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one

  • Compound Description: This compound served as a precursor in the synthesis of 2-amino-3-methyl-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one. [] The paper highlights the structural features of this precursor, including its planar pyrimidinone ring and the polarization of its electronic structure due to charge separation. []
  • Relevance: This compound is a direct precursor to 2-amino-3-methyl-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one and lacks only the 3-methyl group present in the target compound. [] This close structural relationship provides insights into the synthetic pathway and potential reactivity of 2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone.

2-Amino-3-methyl-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one

  • Compound Description: This compound is characterized by a planar pyrimidinone ring despite multiple substituents. [] Its molecular structure exhibits significant polarization, and it forms hydrogen-bonded sheets in the solid state. []
  • Relevance: This compound shares the 2-amino-4(3H)-pyrimidinone core structure with 2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone. [] The key differences lie in the substituents at the 3- and 6-positions: a methyl group and a methyl(phenyl)amino group, respectively, compared to a methyl group and a trifluoromethyl group in the target compound.

3,5-Dimethyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4-(3H)-one (Compound 7)

  • Compound Description: Compound 7 displays cytotoxic activity against human cancer cell lines, including those expressing the DNA repair protein O-methylguanine-DNA methyltransferase (MGMT). [] It exhibits activity in P-glycoprotein expressing (MDR) HL60 and K562 cell lines, with GI50 values of 14 and 18 μM, respectively. [] This compound is highlighted for its potential in overcoming drug resistance mechanisms. []
  • Relevance: This compound, while structurally distinct, represents a pyrimidinone derivative with a trifluoromethyl substituent, similar to 2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone. [] The presence of the trifluoromethyl group in both compounds suggests they might share similar physicochemical properties or potential for biological activity, particularly in the context of anticancer drug development.

3-(2-Chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4-(3H)-one (Compound 10)

  • Compound Description: This compound exhibits improved cytotoxic activity compared to Compound 7, showing activity against MDR HL60 and K562 cell lines with GI50 values of 14 and 18 μM, respectively. [] Notably, it demonstrates significant activity against WiDR cells overexpressing the DNA repair protein MGMT, with a GI50 value of 2.3 μM. [] Compound 10 is highlighted for its potential to overcome drug resistance in cancer cells. []
  • Relevance: Like 2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, Compound 10 is a pyrimidinone derivative with a trifluoromethyl substituent. [] The presence of these structural features suggests potential similarities in their pharmacological profiles.
Overview

2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine family, which has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique trifluoromethyl group that enhances its pharmacological properties and solubility. Dihydropyrimidines are known for their role in various biological processes, including enzyme inhibition and receptor modulation.

Source and Classification

This compound is classified under pyrimidines, specifically as a substituted dihydropyrimidinone. It can be synthesized through various methods, predominantly involving the Biginelli reaction, which is a well-established synthetic route for creating dihydropyrimidine derivatives. The presence of the trifluoromethyl group is particularly significant as it often contributes to increased lipophilicity and biological activity.

Synthesis Analysis

Methods

The synthesis of 2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one can be achieved primarily through the Biginelli reaction, which typically involves the condensation of an aldehyde, urea or thiourea, and a β-keto ester under acidic or basic conditions. Recent advancements have introduced modifications to enhance yield and selectivity:

  • Biginelli Reaction: This classical method involves three components: an aldehyde, urea (or thiourea), and a β-keto ester. The reaction is facilitated by heating under reflux or using microwave irradiation to improve efficiency and reduce reaction time .
  • Atwal Modification: This variation enhances the reaction's efficiency by utilizing O, S-substituted isoureas with preformed unsaturated carbonyl compounds .
  • Ultrasound Irradiation: This modern approach has been employed to promote the Biginelli reaction, yielding improved results in terms of product diversity and reaction times .

Technical Details

The typical procedure involves dissolving the reactants in a solvent (such as ethanol or DMSO), followed by heating or irradiation. The resulting product can be purified through recrystallization or chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one consists of a pyrimidine ring with specific substituents:

  • Amino Group: Located at position 2.
  • Methyl Group: Present at position 3.
  • Trifluoromethyl Group: Attached at position 6.

Data

The molecular formula is C7H7F3N2OC_7H_7F_3N_2O with a molecular weight of approximately 200.14 g/mol. The compound exhibits distinct spectral characteristics in infrared spectroscopy and nuclear magnetic resonance spectroscopy, which can be used for structural confirmation.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for dihydropyrimidines:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  • Condensation Reactions: It can undergo further modifications to form more complex structures by reacting with additional electrophiles.

Technical Details

These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like 2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one typically involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: It may inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission.
  2. Receptor Modulation: The compound can bind to specific receptors (e.g., A2B adenosine receptors), influencing signaling pathways involved in various physiological processes .

Data

Studies have shown that derivatives of dihydropyrimidines exhibit varying affinities for these targets based on their structural modifications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and DMSO but less soluble in water due to its hydrophobic trifluoromethyl group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino group.

Relevant data from studies indicate that the introduction of the trifluoromethyl group significantly alters the compound's reactivity profile compared to its non-fluorinated counterparts .

Applications

Scientific Uses

2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders due to its acetylcholinesterase inhibitory activity .
  • Biochemical Research: Used in studies exploring enzyme kinetics and receptor interactions, providing insights into drug design strategies against diseases like Alzheimer’s .

Properties

CAS Number

216016-31-8

Product Name

2-amino-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

IUPAC Name

2-amino-3-methyl-6-(trifluoromethyl)pyrimidin-4-one

Molecular Formula

C6H6F3N3O

Molecular Weight

193.129

InChI

InChI=1S/C6H6F3N3O/c1-12-4(13)2-3(6(7,8)9)11-5(12)10/h2H,1H3,(H2,10,11)

InChI Key

HILJAKYDYCKBTC-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(N=C1N)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.